An In-depth Technical Guide to Myrtenal: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Myrtenal: Chemical Structure, Properties, and Biological Activity
Introduction
Myrtenal [(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-carboxaldehyde], a bicyclic monoterpenoid aldehyde, is a naturally occurring compound found in the essential oils of numerous plant species. It is a key constituent in plants such as Myrtus communis, Cuminum cyminum (cumin), and various Lavandula species.[1] Derived from the oxidation of α-pinene, a primary component of turpentine, myrtenal is of significant interest to researchers in medicinal chemistry, drug development, and materials science.[1][2] Its unique chemical architecture and diverse biological activities, including anti-inflammatory, neuroprotective, and antitumor effects, position it as a valuable scaffold for the synthesis of novel therapeutic agents.[1][2]
This technical guide provides a comprehensive overview of myrtenal, detailing its chemical and physical properties, spectroscopic profile, synthesis methodologies, and known biological mechanisms. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile monoterpenoid.
Chemical Structure and Physicochemical Properties
Myrtenal is a bicyclic monoterpenoid with the chemical formula C₁₀H₁₄O.[3] The structure consists of a bicyclo[3.1.1]heptene core, featuring a four-membered ring fused to a six-membered ring, with a propenal group and two methyl groups attached. The presence of a chiral center gives rise to two enantiomers: (+)-myrtenal and (-)-myrtenal.
The compact and rigid bicyclic structure, combined with the reactive aldehyde functional group, dictates its chemical behavior and biological interactions.
Table 1: Physicochemical Properties of Myrtenal
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | [3][4] |
| Molar Mass | 150.22 g/mol | [4][5] |
| IUPAC Name | (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde | [5] |
| CAS Number | 564-94-3 | [4][5] |
| Appearance | Clear colorless to yellow liquid | [6] |
| Density | 0.988 g/mL at 20 °C | [4][6] |
| Boiling Point | 220-221 °C | [4][6] |
| Flash Point | 78.89 °C (174 °F) | [4][7] |
| Refractive Index | 1.504 (n20/D) | [4] |
| Solubility | Insoluble in water; soluble in alcohol and oils. | [6] |
Spectroscopic Characterization
The structural elucidation of myrtenal is confirmed through various spectroscopic techniques. The data presented here corresponds to (1R)-(-)-myrtenal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of myrtenal provide a detailed map of its proton and carbon environments.
-
¹H-NMR (500 MHz, CDCl₃): The proton spectrum is characterized by distinct signals for the aldehydic proton, the vinylic proton, and the protons of the bicyclic system. Key chemical shifts (δ) include:
-
9.443 ppm (s, 1H): The highly deshielded singlet corresponds to the aldehydic proton (-CHO).
-
6.716 ppm (m, 1H): This multiplet represents the vinylic proton on the double bond adjacent to the aldehyde.
-
2.869 ppm & 2.193 ppm (m, 2H): These signals correspond to the bridgehead protons.
-
1.344 ppm & 0.747 ppm (s, 6H): These two sharp singlets are characteristic of the two geminal methyl groups on the bicyclic frame.[8]
-
-
¹³C-NMR (125 MHz, CDCl₃): The carbon spectrum confirms the presence of ten distinct carbon atoms. Key chemical shifts (δ) include:
-
193.995 ppm: The carbonyl carbon of the aldehyde group.
-
154.194 ppm & 150.540 ppm: The two sp² hybridized carbons of the C=C double bond.
-
69.683 ppm, 43.319 ppm, 40.739 ppm, 35.682 ppm, 33.754 ppm: Carbons of the bicyclic alkane structure.
-
28.317 ppm & 23.568 ppm: The two methyl group carbons.[8]
-
Infrared (IR) Spectroscopy
The IR spectrum of myrtenal displays characteristic absorption bands that confirm its key functional groups.
-
~2900-3000 cm⁻¹: C-H stretching vibrations from the sp³ hybridized carbons of the bicyclic ring and methyl groups.
-
~2720 cm⁻¹ and ~2820 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi doublets).
-
~1680-1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching vibration of the conjugated aldehyde.[9][10][11]
-
~1620-1640 cm⁻¹: A medium intensity band for the C=C stretching vibration, which is in conjugation with the carbonyl group.[11]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of myrtenal results in a predictable fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 150.
-
Key Fragments: Fragmentation is initiated by cleavage of bonds adjacent to the carbonyl group.
Synthesis of Myrtenal
Myrtenal is most commonly synthesized via the allylic oxidation of α-pinene, its natural precursor. The choice of oxidizing agent and reaction conditions significantly influences the yield and selectivity.
**3.1 Oxidation using Selenium Dioxide (SeO₂) **
A prevalent method involves the use of selenium dioxide (SeO₂). The reaction proceeds by oxidizing the allylic methyl group of α-pinene.
-
Causality of Experimental Choices: SeO₂ is a classic reagent for allylic oxidation because it selectively targets the position adjacent to the double bond. The reaction first forms myrtenol, the corresponding allylic alcohol, which is then further oxidized to myrtenal.[2][14] Performing the reaction under oxygen pressure (e.g., 6 atm) at a higher temperature (e.g., 134 °C) significantly improves the yield of myrtenal compared to standard reflux conditions (78 °C).[14] This is due to the increased concentration of the oxidant and higher reaction kinetics, which favor the formation of the aldehyde over the alcohol intermediate. Using a supported catalyst, such as Pd/SeO₂/SiO₂, can also enhance selectivity and allow for easier catalyst recovery.[2][8]
Experimental Protocol: Synthesis via SeO₂ Oxidation under Pressure
This protocol is a self-validating system; product formation can be monitored by TLC and confirmed by GC-MS, with yields determined after purification.
-
Reactor Setup: A 50 mL high-pressure batch reactor (e.g., Parr Instrument) is charged with α-pinene (1 equivalent), selenium dioxide (2.5 equivalents), and absolute ethanol (35 mL).
-
Reaction Conditions: The reactor is sealed and pressurized with oxygen to 6 atmospheres.
-
Heating and Stirring: The reaction mixture is heated to 134 °C with continuous stirring. The reaction progress is monitored over time (e.g., samples taken at 2, 4, 6 hours).
-
Work-up: After cooling, the reaction mixture is filtered to remove selenium byproducts. The solvent is removed under reduced pressure.
-
Purification: The crude product is dissolved in a suitable solvent (e.g., diethyl ether), washed with water and brine, and dried over anhydrous sodium sulfate.
-
Isolation: The final product is purified by column chromatography on silica gel to yield pure myrtenal. Under these conditions, yields of approximately 34% can be achieved.[14]
Biological Activities and Mechanisms of Action
Myrtenal exhibits a range of biological activities that make it a compelling molecule for drug discovery and development.
Neuroprotective Effects: Acetylcholinesterase Inhibition
Myrtenal is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[6] The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of early-stage Alzheimer's disease.[6]
-
Mechanism & Quantitative Data: Myrtenal demonstrates inhibitory activity against AChE with an IC₅₀ value of 0.17 mM .[6][15] This activity is attributed to its ability to bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.
Experimental Protocol: Acetylcholinesterase Inhibition (Ellman's Assay)
This protocol is a standard colorimetric method for measuring AChE activity and its inhibition.[1][6][16]
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
Prepare a 3 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 15 mM solution of acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
Prepare a stock solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.
-
Prepare serial dilutions of myrtenal in a suitable solvent (e.g., DMSO, then buffer) to achieve the desired final concentrations.
-
-
Assay Procedure (96-well plate):
-
To triplicate wells, add: 140 µL phosphate buffer, 20 µL AChE solution, and 20 µL of the myrtenal dilution (or buffer for control).
-
Pre-incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the 15 mM ATCI solution and 20 µL of the 3 mM DTNB solution to each well.
-
-
Data Acquisition: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Analysis: Calculate the reaction rate (ΔAbs/min). The percent inhibition is determined relative to the control (100% activity). Plot percent inhibition against myrtenal concentration to determine the IC₅₀ value.
Anti-inflammatory and Antioxidant Activity
Myrtenal has demonstrated significant anti-inflammatory and antioxidant properties.[14] Chronic inflammation and oxidative stress are implicated in a wide range of pathologies, from cancer to neurodegenerative diseases.
-
Mechanism of Action: The anti-inflammatory effects of myrtenal are likely mediated through the modulation of key signaling pathways. While direct studies on myrtenal are emerging, related monoterpenes are known to inhibit the Nuclear Factor-kappa B (NF-κB) pathway .[15][17][18] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[19] By potentially inhibiting the activation of NF-κB, myrtenal can reduce the production of these inflammatory mediators.[20] Its antioxidant effects are linked to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX).[2]
Antitumor and Cytotoxic Potential
Myrtenal has shown promising cytotoxic effects against several human cancer cell lines.
-
Quantitative Data: Studies have demonstrated that myrtenal induces a significant, concentration-dependent decrease in cell viability in human ovarian (A2780), prostate (LNCaP), breast (MCF-7), and colon (Caco-2) cancer cell lines. The IC₅₀ values for these cell lines have been calculated, with Caco-2 cells showing the most pronounced sensitivity. Furthermore, a myrtenal-adamantane derivative exhibited potent inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), an important target in cancer therapy, with an IC₅₀ of 6 μM .[1]
Toxicology and Safety
Understanding the toxicological profile of a compound is critical for its development as a therapeutic agent.
-
Acute Toxicity: The oral LD₅₀ of myrtenal in rats has been reported as 2300 mg/kg .[5]
-
Genotoxicity: The toxicological characterization of myrtenal is described as incomplete, though related data on its alcohol form, myrtenol, show it is not a concern for genotoxicity.[4][21]
Conclusion
Myrtenal is a bicyclic monoterpenoid with a well-defined chemical structure and a compelling profile of biological activities. Its roles as an acetylcholinesterase inhibitor, an anti-inflammatory agent, and a cytotoxic compound make it a molecule of high interest for drug discovery. The synthetic accessibility from α-pinene further enhances its appeal as a versatile chemical scaffold. This guide provides a foundational technical understanding for scientists and researchers aiming to explore the full potential of myrtenal in the development of novel pharmaceuticals and advanced materials. Further investigation into its specific molecular targets and in vivo efficacy is warranted to translate its promising preclinical activities into therapeutic applications.
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